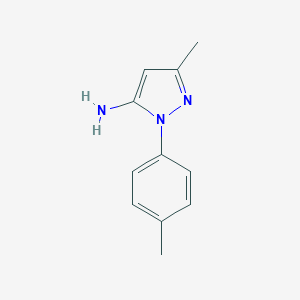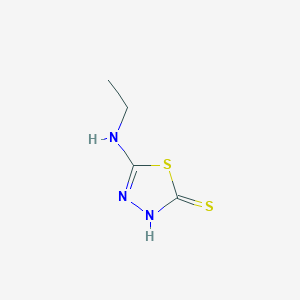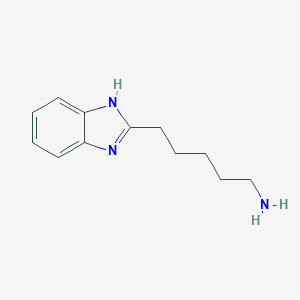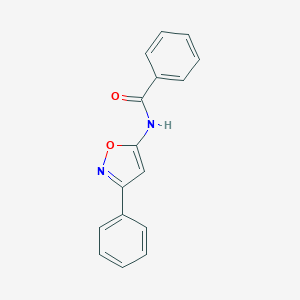
N-(3-Phenyl-5-isoxazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Phenyl-5-isoxazolyl)benzamide, also known as LY2334737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation. N-(3-Phenyl-5-isoxazolyl)benzamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
N-(3-Phenyl-5-isoxazolyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate the immune system. This compound has also been shown to have anti-viral properties and can inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-Phenyl-5-isoxazolyl)benzamide in lab experiments include its potency, selectivity, and broad range of biological activities. This compound has been extensively studied and optimized for high yield and purity. However, the limitations of using N-(3-Phenyl-5-isoxazolyl)benzamide include its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Orientations Futures
There are several future directions for the study of N-(3-Phenyl-5-isoxazolyl)benzamide. One potential direction is the development of novel analogs with improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of this compound in different disease models. Additionally, the mechanism of action of N-(3-Phenyl-5-isoxazolyl)benzamide could be further elucidated to better understand its biological effects. Finally, the safety and toxicity of this compound could be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(3-Phenyl-5-isoxazolyl)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been synthesized using an optimized method and has been tested in various in vitro and in vivo models. While there are limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-(3-Phenyl-5-isoxazolyl)benzamide involves the reaction of 3-phenyl-5-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with aniline to yield the final product, N-(3-Phenyl-5-isoxazolyl)benzamide. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-(3-Phenyl-5-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in various in vitro and in vivo models for its efficacy against different diseases. For example, it has been shown to inhibit the growth of breast cancer cells and reduce inflammation in animal models of rheumatoid arthritis.
Propriétés
Numéro CAS |
37853-32-0 |
|---|---|
Nom du produit |
N-(3-Phenyl-5-isoxazolyl)benzamide |
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-16(13-9-5-2-6-10-13)17-15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19) |
Clé InChI |
WJNSQKPWMDVDCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



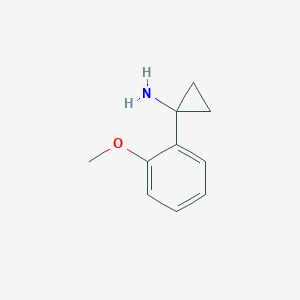
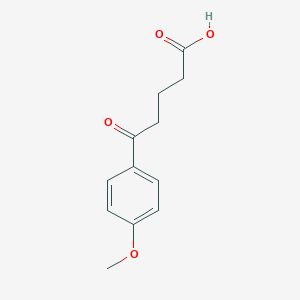
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
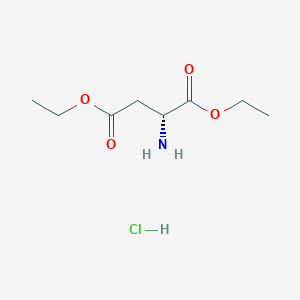
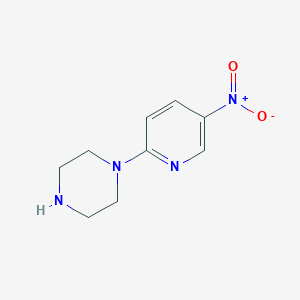
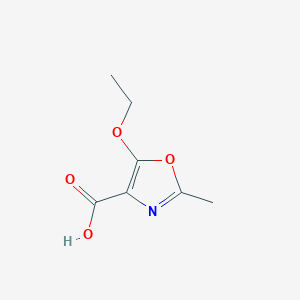
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
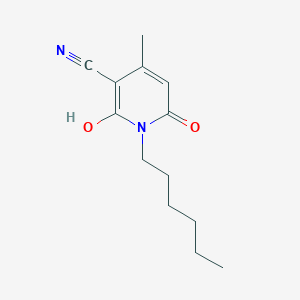
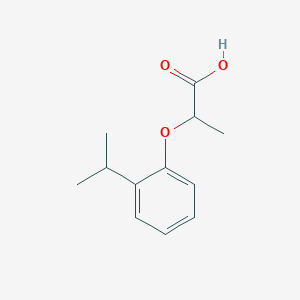
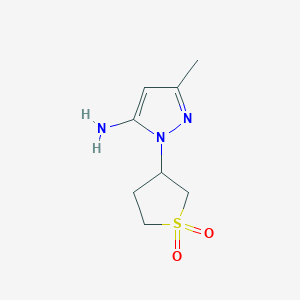
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
